N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide
Description
This compound features a piperidine core substituted at the 2-position with an ethyl group bearing a 2,5-dimethylbenzenesulfonyl moiety. The ethanediamide linker bridges the piperidine-ethyl group to a 2-methoxyphenyl aromatic ring.
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-17-11-12-18(2)22(16-17)33(30,31)27-15-7-6-8-19(27)13-14-25-23(28)24(29)26-20-9-4-5-10-21(20)32-3/h4-5,9-12,16,19H,6-8,13-15H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVPIMJJYLOPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 2,5-dimethylbenzenesulfonyl group through a sulfonylation reaction. This intermediate is then reacted with an ethylenediamine derivative to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The table below highlights structural distinctions between the target compound and related analogs from the evidence:
Key Observations :
- The ethanediamide linker provides a shorter, more rigid structure than the propionamide in , which may affect conformational flexibility and receptor engagement .
- The 2-methoxyphenyl group introduces electron-donating effects absent in 2a (phenyl) and 2e (tert-butylphenyl), possibly enhancing solubility or π-π stacking .
Analytical Characterization
All compounds in and were validated using ¹H NMR, ¹³C NMR, HRMS, and IR . For the target compound:
- The 2-methoxy group would produce distinct deshielded aromatic protons in ¹H NMR (~δ 6.8–7.2 ppm).
- The 2,5-dimethylbenzenesulfonyl group would show characteristic methyl singlets (δ ~2.4–2.6 ppm) and sulfonyl-related IR stretches (~1350–1150 cm⁻¹).
Physicochemical Properties
Biological Activity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound notable for its structural features, including a piperidine ring and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H31N3O5S
- Molecular Weight : 473.59 g/mol
- Structural Features :
- A piperidine ring substituted with a sulfonyl group from 2,5-dimethylbenzenesulfonyl chloride.
- An ethanediamide moiety.
- A methoxyphenyl substituent.
This unique combination of functional groups suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.
- Receptor Modulation : The piperidine structure may facilitate binding to specific receptors, altering their activity and influencing neurotransmitter systems.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Properties
Research suggests that sulfonamide derivatives often demonstrate antibacterial properties. The compound's structure may allow it to target microbial resistance mechanisms effectively.
Anti-inflammatory Effects
Compounds in this class have shown potential in modulating inflammatory responses. Studies indicate that they may inhibit pathways involving pro-inflammatory cytokines and enzymes such as cyclooxygenases.
Study 1: Inhibition of Inflammatory Pathways
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various sulfonamide derivatives. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases.
Study 2: Antibacterial Activity
In a comparative analysis of antibacterial activities against resistant bacterial strains, N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide was found to be effective against several Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide | 898407-12-0 | Similar piperidine structure | Anti-inflammatory, Antibacterial |
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide | 898461-22-8 | Variation in aryl substituents | Potential antimicrobial properties |
| N'-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide | 860788-11-0 | Contains methoxy groups | Investigated for anticancer activity |
Q & A
Q. How can crystallography resolve ambiguities in the compound’s binding mode to its target protein?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
